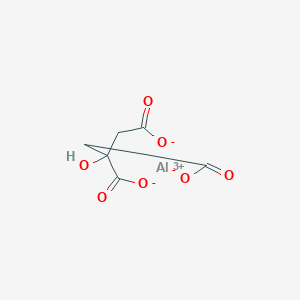Aluminum citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It appears as a white crystalline salt and is primarily produced by the reaction of aluminum chloride hexahydrate with citric acid. This compound is notable for its ability to form stable complexes with aluminum ions, which enhances its utility in various applications, particularly in the fields of materials science and biochemistry .
In addition to its complexation behavior, aluminum citrate can also participate in Fenton-like reactions, where it can enhance the pro-oxidant activity of aluminum by stabilizing aluminum-superoxide radical complexes. This dual behavior suggests that aluminum citrate can either promote or inhibit oxidative processes depending on the concentration and environmental conditions .
The biological activity of aluminum citrate has been a topic of interest due to its implications in human health. Research indicates that this compound can influence calcium metabolism by replacing calcium ions in biological systems, which may lead to increased phosphorus levels in the kidneys and potentially contribute to renal failure if ingested in significant amounts .
Aluminum citrate can be synthesized through several methods:
- Direct Reaction: Mixing citric acid with aluminum chloride in an aqueous solution under controlled pH conditions is a common method. The pH adjustment allows for the formation of specific aluminum citrate species.
- Aqueous Solutions: A stable solution can be prepared by gradually adding citric acid or sodium citrate to an agitated aqueous solution of sodium aluminate, ensuring minimal formation of insoluble solids .
- Hydrothermal Methods: Variations in temperature and pressure during synthesis can also affect the properties and stability of the resulting aluminum citrate complexes.
Characterization techniques such as Fourier-transform infrared spectrometry and scanning electron microscopy are often employed to confirm the structure and purity of synthesized aluminum citrate .
Aluminum citrate has a wide range of applications:
- Crosslinking Agent: It is extensively used as a crosslinker for polymers, particularly in enhanced oil recovery processes where it helps control fluid flow within reservoirs .
- Pharmaceuticals: Its role as an antiperspirant leverages its ability to form complexes that block sweat glands.
- Hydrogel Formation: In materials science, aluminum citrate is utilized in creating hydrogels for various applications, including drug delivery systems and tissue engineering .
Interaction studies involving aluminum citrate focus on its complexation behavior with various ions and molecules. These studies reveal that at different pH levels, aluminum citrate can behave as a weak acid or base, influencing its solubility and reactivity in biological and environmental systems. For instance, at higher pH levels, it dissociates into more complex anionic species that can interact differently with biological membranes and other compounds .
Aluminum citrate shares similarities with several other compounds that also contain aluminum and organic ligands. Here are some comparable compounds:
| Compound | Formula | Unique Characteristics |
|---|---|---|
| Aluminum acetate | Al(C₂H₃O₂)₃ | Used primarily as a food additive and in water treatment. |
| Aluminum hydroxide | Al(OH)₃ | Commonly used as an antacid and in vaccine adjuvants. |
| Ammonium aluminum sulfate | (NH₄)₂Al₂(SO₄)₃ | Used in water purification processes. |
| Aluminum chloride | AlCl₃ | A precursor for many aluminum compounds including citrates. |
| Sodium aluminate | NaAlO₂ | Used for water treatment and as a source of aluminum ions. |
Uniqueness: Aluminum citrate stands out due to its ability to form stable complexes with citric acid, which enhances its solubility and reactivity compared to other aluminum compounds. Its dual role as both a potential neurotoxin and a beneficial agent in polymer chemistry further emphasizes its unique position among similar compounds.
Aluminum citrate, bearing the chemical formula AlC₆H₅O₇, represents a coordination compound formed between aluminum(III) ions and citrate ligands. The compound exists under multiple Chemical Abstracts Service numbers, with 813-92-3 and 31142-56-0 being the most commonly referenced identifiers in scientific literature. The International Union of Pure and Applied Chemistry designation for this compound is aluminum;2-hydroxypropane-1,2,3-tricarboxylate, reflecting its structural composition as an aluminum salt of citric acid.
The molecular weight of aluminum citrate is established at 216.08 grams per mole, with variations in reported values depending on the degree of hydration and specific coordination environment. The compound exhibits a silvery-white solid appearance under standard conditions, with a melting point of 660 degrees Celsius. Water solubility characteristics demonstrate that aluminum citrate dissolves slowly in cold water but shows enhanced solubility in hot water and ammonia solutions.
The European Community number 250-484-4 serves as an additional regulatory identifier for aluminum citrate, facilitating its classification and tracking in commercial applications. The compound's molecular structure can be represented by the simplified molecular input line entry system notation C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3], illustrating the coordination between the aluminum center and the tricarboxylate citrate ligand.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








